molecular formula C9H9FO B1610126 3-Ethyl-4-fluorobenzaldehyde CAS No. 370867-69-9

3-Ethyl-4-fluorobenzaldehyde

Cat. No. B1610126
M. Wt: 152.16 g/mol
InChI Key: PERBLJWTWNTDHV-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 370867-69-9 . It has a molecular weight of 152.17 . The compound is liquid in physical form . It is a derivative of benzaldehyde, which is commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .


Synthesis Analysis

The synthesis of 4-fluorobenzaldehyde, a similar compound, has been studied . A possibility of nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation was shown .


Molecular Structure Analysis

The InChI Code for 3-Ethyl-4-fluorobenzaldehyde is 1S/C9H9FO/c1-2-8-5-7 (6-11)3-4-9 (8)10/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Ethyl-4-fluorobenzaldehyde is a liquid . The compound’s physical and chemical properties may be similar to those of 4-fluorobenzaldehyde, which has a refractive index of n20/D 1.522 (lit.), a boiling point of 208 °C (lit.), and a density of 1.132 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Specific Scientific Field This research falls under the field of Organic Chemistry, specifically focusing on multicomponent reactions .

3. Detailed Description of the Methods of Application or Experimental Procedures The proposed reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution . In the case of 3-oxopropanenitrile bearing the 6-amino-1,3-dimethyluracil moiety, the reaction is not accompanied by fluorine substitution in the Knoevenagel adduct, and the Michael addition of a secondary amine occurs followed by oxidation .

1. Synthetic Intermediate Fluorobenzaldehyde, including 3-Ethyl-4-fluorobenzaldehyde, can be used as a synthetic intermediate . The fluorine atom can be replaced via oxidation reaction . This property makes it a valuable compound in the synthesis of a variety of complex organic molecules .

2. Schiff Base Compounds Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these Schiff base compounds have antimicrobial properties . Schiff bases are versatile compounds that are widely used in organic synthesis and medicinal chemistry .

1. Development of New Methodologies The Knoevenagel condensation reaction, which involves compounds like 3-Ethyl-4-fluorobenzaldehyde, is used in the development of new and more efficient methodologies for the synthesis of a wide variety . This is particularly relevant in the field of Organic Chemistry .

2. Synthesis of Biologically Active Compounds The Knoevenagel condensation reaction is also used in the synthesis of biologically active compounds . For example, it has been used in the total synthesis of (±)-7-epi-senepodine G, a compound that is cytotoxic to murine lymphoma L1210 cells .

Safety And Hazards

The safety data sheet for 4-fluorobenzaldehyde, a similar compound, indicates that it is a combustible liquid that is harmful if swallowed and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, mist, vapors, or spray, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

3-ethyl-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERBLJWTWNTDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447555
Record name 3-ethyl-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-fluorobenzaldehyde

CAS RN

370867-69-9
Record name 3-ethyl-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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